molecular formula C18H22N2O2 B2690579 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954079-40-4

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2690579
CAS No.: 954079-40-4
M. Wt: 298.386
InChI Key: XJRZEZGMXGRXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound designed for research applications. It features a benzamide group linked to a piperidine ring, which is further substituted with a furan-2-ylmethyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry and is present in a wide range of bioactive molecules and pharmaceuticals . Compounds with this specific structural framework are of significant interest in early-stage drug discovery. The benzamide group is a common pharmacophore found in molecules that modulate various biological pathways. Researchers investigate such structures for their potential as activators of key cellular pathways, such as the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a role in cellular response to low oxygen and is a target in oncology research . Furthermore, structurally similar molecules containing the 1-(furan-2-ylmethyl)piperidine subunit have been explored as inhibitors of protein-protein interactions, such as the ST2/IL-33 axis, which is a important biomarker and potential therapeutic target in immune-related conditions like graft-versus-host disease (GVHD) . The mechanism of action for related compounds often involves interaction with specific protein targets, potentially inhibiting their function or modulating downstream signaling cascades to affect processes like cell proliferation and apoptosis . This compound is offered as a chemical tool to support these areas of biochemical and pharmacological investigation. Please note: This product is for non-human research use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h1-7,12,15H,8-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZEZGMXGRXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperidine intermediate.

    Formation of the Benzamide Group: The final step involves the reaction of the furan-piperidine intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine and benzamide groups are known to interact with various receptors and enzymes, potentially modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

The target compound shares a benzamide-piperidine scaffold with several pharmacologically active analogs. Key structural variations lie in the substituents on the piperidine ring and the benzamide moiety. Below is a comparative analysis of select compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Piperidine Substituent Key Pharmacological Activity Reference
Target Compound Benzamide-piperidine 1-(Furan-2-ylmethyl) Inferred: Potential kinase or glycine transport modulation -
[18F]CFPyPB Benzamide-piperidine 1-(Propylsulfonyl), 4-(6-fluoropyridin-2-yl) Glycine transport inhibitor
Capmatinib Benzamide-imidazotriazine 7-(Quinolin-6-ylmethyl) c-Met inhibitor (oncology)
Hu7691 Benzamide-piperidine 4-(3,4-Difluorophenyl), 3-(pyrazol-5-yl) Akt inhibitor (oncology)
JXC010 Benzamide-quinolinyl 1-(Furan-2-ylmethyl) Inferred: CNS or anticancer
N-(2-hydroxyethyl)-N-methyl-4-(quinolin-8-yl(1-(thiazol-4-ylmethyl)piperidin-4-ylidene)methyl)benzamide Benzamide-piperidinylidene 1-(Thiazol-4-ylmethyl) Pain, anxiety treatment

Substituent Effects on Activity and Properties

Furan vs. Sulfonyl/Fluorinated Groups
  • Furan-2-ylmethyl (Target Compound) : The oxygen atom in the furan ring may engage in hydrogen bonding, enhancing target binding. Its lower molecular weight compared to bulkier groups (e.g., propylsulfonyl in [18F]CFPyPB) could improve solubility and reduce off-target interactions .
  • Thiazol-4-ylmethyl () : The sulfur atom in thiazole may influence metabolic stability, as sulfurs are prone to oxidation, whereas furan’s oxygen offers greater stability .
Benzamide Modifications
  • Capmatinib: Incorporates a fused imidazo-triazine-quinoline system, enabling c-Met kinase inhibition. The extended aromatic system contrasts with the simpler benzamide in the target compound, highlighting the role of complexity in kinase selectivity .
  • Hu7691 : A difluorophenyl group enhances lipophilicity and Akt1/2 isoform selectivity, suggesting that halogenation can fine-tune kinase inhibitor specificity .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : Fluorinated analogs (e.g., Hu7691, [18F]CFPyPB) exhibit higher logP values, favoring membrane permeability but risking hepatotoxicity. The furan group in the target compound may balance solubility and permeability due to its moderate polarity .
  • Metabolic Stability : Piperidine derivatives with heterocyclic substituents (e.g., thiazole, furan) often show improved metabolic stability over aliphatic chains, as seen in and .

Therapeutic Implications

  • Oncology : Compounds like capmatinib and Hu7691 demonstrate that benzamide-piperidine frameworks are viable in kinase inhibition. The target compound’s furan substitution could be explored in MET or Akt-driven cancers .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound consists of a piperidine ring linked to a furan moiety and a benzamide group. The structural features of this compound suggest potential interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The piperidine ring is believed to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : The benzamide core may bind to various enzymes, modulating their activity and affecting metabolic pathways.
  • Membrane Interaction : The furan moiety enhances the compound's ability to interact with biological membranes, which may facilitate its bioactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:

  • Antitumor Activity : Similar compounds have shown promise in targeting cancer cells through modulation of key signaling pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against pathogens such as Mycobacterium tuberculosis, indicating potential use as an antimicrobial agent.

In Vitro Studies

In vitro studies have revealed various biological activities associated with this compound:

Activity TypeDescriptionReference
AntitumorExhibits cytotoxic effects on cancer cell lines
AntimicrobialActive against M. tuberculosis
NeuroactiveModulates neurotransmitter systems

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Research : A study demonstrated that compounds similar to this compound could inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : Research indicated that the compound may influence neurotransmitter levels, providing insights into its possible applications in treating neurodegenerative diseases.
  • Antimicrobial Efficacy : Investigations into structural analogs revealed significant antibacterial activity against resistant strains, supporting further development for therapeutic use.

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